N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
Thiophene and its derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have attracted great interest in industry as well as academia .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be confirmed by various methods such as FTIR, MS, and 1H-NMR .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, enaminones can react with heteroamines to yield different compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Synthesis Techniques
The synthesis of compounds related to N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves innovative techniques and methodologies. For instance, ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been successfully N-acylated, forming 2-aminoalkyloxazole-5-carboxylates upon irradiation, indicating the versatility of isoxazole derivatives in chemical synthesis (Cox et al., 2003).
Anticancer Activity
Various compounds with structural similarities have been evaluated for their anticancer properties. A series of substituted benzamides, starting from specific acetic acids and trimethoxybenzene, demonstrated moderate to excellent anticancer activities against multiple cancer cell lines, highlighting the potential therapeutic applications of such compounds (Ravinaik et al., 2021).
Antimicrobial Activity
The development of antimicrobial agents also benefits from the study of isoxazole, thiazole, and pyrazole derivatives. N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, for example, have shown promising results against pathogenic strains, indicating the potential of these compounds in combating microbial infections (Pitucha et al., 2011).
Mechanism of Action
While the specific mechanism of action for “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide” is not available, thiophene derivatives have been reported to exhibit a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Future Directions
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12(21)17-8-7-14(24-17)9-10-19-18(22)15-11-16(23-20-15)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLRWNZBNFVOET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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